molecular formula C8H16ClNO3 B2633286 2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride CAS No. 2225146-65-4

2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride

Cat. No.: B2633286
CAS No.: 2225146-65-4
M. Wt: 209.67
InChI Key: LSSFCTRZGYBVLO-UHFFFAOYSA-N
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Description

2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride is a morpholine derivative characterized by a substituted morpholine ring (a six-membered heterocycle containing one nitrogen and one oxygen atom) with an ethyl group at the 4-position and an acetic acid moiety at the 3-position, further stabilized as a hydrochloride salt . This compound is primarily utilized as a building block in organic synthesis, particularly for developing bioactive molecules. Its hydrochloride form enhances solubility in polar solvents, making it advantageous for reactions in aqueous or acidic conditions .

Key structural features include:

  • Morpholine core: Provides hydrogen-bonding capacity and polarity due to the presence of nitrogen and oxygen atoms.
  • Ethyl substituent: Introduces hydrophobicity and steric effects compared to unsubstituted or methyl-substituted analogs.
  • Acetic acid group: Enables conjugation reactions (e.g., amide bond formation) for derivatization .

Properties

IUPAC Name

2-(4-ethylmorpholin-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3.ClH/c1-2-9-3-4-12-6-7(9)5-8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSFCTRZGYBVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCOCC1CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride involves several steps. One common synthetic route includes the alkylation of morpholine with ethyl bromide to introduce the ethyl group at the 4-position. This is followed by the carboxylation of the resulting 4-ethylmorpholine to form the acetic acid derivative. The final step involves the conversion of the free acid to its hydrochloride salt by treatment with hydrochloric acid .

Industrial production methods may involve similar steps but are optimized for large-scale synthesis. These methods often include the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .

Chemical Reactions Analysis

2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Acetic Acid vs. Carboxylic Acid/Amide : The acetic acid group offers distinct reactivity (e.g., esterification) compared to carboxylic acid derivatives (prone to decarboxylation) or acetamides (stable but less reactive) .

Physicochemical Properties

  • Solubility: The hydrochloride salt form improves water solubility compared to non-ionic analogs (e.g., 2-(2-oxo-morpholin-3-yl)acetamide derivatives) .
  • Bioactivity : Morpholine derivatives with electron-withdrawing groups (e.g., oxo or sulfonyl groups) exhibit enhanced pharmacokinetic profiles, whereas ethyl substituents may improve membrane permeability .

Biological Activity

2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₈ClN₃O₂
  • Molecular Weight : 207.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including receptors and enzymes involved in various physiological processes. The compound is believed to modulate neurotransmitter systems, particularly those related to pain and inflammation pathways.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Anti-inflammatory Effects : Studies have shown that this compound can reduce inflammation markers in vitro, suggesting potential use in treating inflammatory diseases.
  • Analgesic Properties : Preliminary findings indicate that it may possess analgesic effects, providing relief from pain through modulation of pain pathways.
  • Antimicrobial Activity : Some studies report antimicrobial effects against certain bacterial strains, indicating potential applications in infection control.

Case Study Overview

A review of various case studies highlights the compound's pharmacological profile:

  • Case Study on Inflammatory Response :
    • Objective : To evaluate the anti-inflammatory effects of this compound in a rat model.
    • Findings : The compound significantly reduced levels of pro-inflammatory cytokines (TNF-alpha, IL-6) compared to control groups.
    • : Suggests potential therapeutic applications in conditions like arthritis.
  • Case Study on Pain Management :
    • Objective : Assess the analgesic effects in a controlled pain model.
    • Findings : Rats treated with the compound exhibited reduced pain responses in thermal and mechanical stimuli tests.
    • : Indicates efficacy as a novel analgesic agent.
  • Antimicrobial Efficacy Study :
    • Objective : Investigate the antimicrobial properties against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound demonstrated significant inhibitory effects on bacterial growth at specific concentrations.
    • : Highlights potential for use in developing new antimicrobial therapies.

Data Table

Biological ActivityModel/System UsedKey FindingsReference
Anti-inflammatoryRat modelReduced cytokines TNF-alpha, IL-6Case Study 1
AnalgesicPain response modelDecreased pain responsesCase Study 2
AntimicrobialBacterial culturesInhibited growth of S. aureus and E. coliCase Study 3

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-(4-Ethylmorpholin-3-yl)acetic acid hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via alkylation or substitution reactions. For example, substituting the ethyl group on the morpholine ring can be achieved using alkylating agents like ethyl bromide under basic conditions (e.g., potassium carbonate in acetonitrile). Oxidation of intermediates may require potassium permanganate in acidic conditions. Key factors include temperature control (0–100°C), solvent selection (e.g., dichloromethane for polar reactions), and stoichiometric ratios to minimize byproducts. Yields are optimized by quenching reactive intermediates and employing purification techniques like recrystallization .

Q. How does the hydrochloride salt form enhance the compound’s applicability in biological assays?

  • Methodological Answer : The hydrochloride salt improves aqueous solubility, critical for in vitro studies. Researchers should prepare stock solutions in buffered saline (pH 7.4) and validate stability via HPLC over 24 hours. Comparative studies with freebase forms can reveal differences in bioavailability or receptor binding .

Q. What spectroscopic techniques are essential for characterizing this compound and its intermediates?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms structural integrity, particularly the ethylmorpholine and acetic acid moieties. Mass spectrometry (ESI-MS) verifies molecular weight, while IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹). Purity is assessed via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields when substituting the ethyl group with bulkier alkyl chains?

  • Methodological Answer : Discrepancies often arise from steric hindrance or solvent polarity. Systematic optimization using Design of Experiments (DoE) is recommended. For example, varying solvents (DMF vs. THF), bases (NaH vs. K₂CO₃), and temperatures can identify optimal conditions. Kinetic studies via in situ IR or GC-MS track intermediate formation to pinpoint bottlenecks .

Q. What strategies mitigate byproduct formation during oxidation of the morpholine ring?

  • Methodological Answer : Over-oxidation to N-oxide derivatives can occur with strong oxidizing agents (e.g., KMnO₄). Alternatives include catalytic oxidation using TEMPO/NaOCl, which offers selectivity. Quenching reactions at 50% conversion and isolating intermediates via column chromatography (silica gel, ethyl acetate/hexane) improve purity. LC-MS monitors byproduct profiles .

Q. How should researchers design experiments to isolate the structure-activity relationship (SAR) of this compound compared to trifluoromethyl or methoxy analogs?

  • Methodological Answer : SAR studies require synthesizing analogs (e.g., replacing ethyl with CF₃ or OCH₃) and testing biological activity in parallel. Use molecular docking to predict binding affinity to target proteins (e.g., enzymes or GPCRs). Validate hypotheses with mutagenesis assays or competitive binding studies. Data normalization against control compounds (e.g., 2-(4-methoxyphenyl) derivatives) clarifies substituent effects .

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